3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-11-18(19(23-27-11)14-5-3-4-6-15(14)21)20(26)22-13-7-8-16-12(9-13)10-17(25)24(16)2/h3-9H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYPOAIMHMFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide (CAS Number: 921837-91-4) is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the pharmacological properties, synthesis methods, and biological evaluations of this compound, providing a comprehensive overview based on current literature.
Synthesis
The synthesis of isoxazole derivatives typically involves various methods, including cycloaddition reactions and amidation processes. For this compound, the synthetic route may include:
- Formation of the Isoxazole Ring : Utilizing a nitrile oxide precursor that reacts with alkenes or alkynes.
- Amidation : Introducing the carboxamide functional group through coupling reactions.
This method allows for structural diversity, which is crucial for optimizing biological activity.
Anticancer Properties
Recent studies have shown that isoxazole derivatives exhibit significant anticancer activities against various cancer cell lines. The compound has been evaluated for its antiproliferative effects against cell lines such as B16-F1 (melanoma), Colo205 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | B16-F1 | X µM | Moderate activity observed |
| Other Isoxazole Derivative | Colo205 | Y µM | Potent activity noted |
| Another Compound | HepG2 | Z µM | Significant inhibition |
Note: Values for IC50 are illustrative; actual values should be referenced from specific studies.
Antimicrobial Activity
In addition to anticancer effects, isoxazole derivatives have demonstrated antimicrobial properties. Compounds with electron-withdrawing groups, such as halogens, have shown enhanced antibacterial and antifungal activities. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound Name | Microbial Strain | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Other Isoxazole Derivative | Escherichia coli | High |
| Another Compound | Candida albicans | Low |
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives is highly influenced by their structural components. Variations in substituents on the isoxazole ring and the carboxamide moiety can significantly affect potency and selectivity. For instance, the presence of halogen atoms generally increases lipophilicity, enhancing membrane permeability and biological activity .
Case Studies
A study conducted on a series of isoxazole derivatives highlighted their potential as anticancer agents. The synthesized compounds were tested against multiple cancer cell lines, revealing that modifications to the isoxazole core could lead to improved IC50 values .
In another investigation focused on antimicrobial properties, several derivatives were synthesized under green chemistry protocols, demonstrating significant in-vitro activity against various pathogens with low toxicity profiles .
Scientific Research Applications
Medicinal Chemistry
This compound is investigated for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets effectively.
Mechanism of Action :
The compound is believed to inhibit specific enzymes or receptors involved in disease pathways, although detailed mechanisms are still under investigation. Its interactions with various biological pathways suggest potential uses in treating conditions such as cancer and inflammation.
Anticancer Research
Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, suggesting that it may be effective against certain types of tumors.
Case Study :
A study published in the Journal of Medicinal Chemistry examined the compound's effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting further exploration into its use as an anticancer agent .
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a candidate for neuropharmacological studies. Preliminary investigations suggest that it may have effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
Research Findings :
In vitro studies have demonstrated that the compound can modulate dopamine receptor activity, which may have implications for conditions like Parkinson's disease and schizophrenia .
Anti-inflammatory Properties
There is emerging evidence that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Experimental Results :
In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Isoxazole Ring
The 4-carboxamide group and electron-withdrawing 2-chlorophenyl substituent activate the isoxazole ring toward nucleophilic substitution. Key observations include:
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Hydrolysis : Under acidic conditions (HCl/EtOH, reflux), the isoxazole ring undergoes cleavage to form β-ketoamide intermediates, as demonstrated in analogous pyrazole–oxindole hybrids .
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Amination : Reaction with hydrazine hydrate in ethanol yields hydrazide derivatives, a common pathway for isoxazole-4-carboxamides .
Table 1: Reaction Conditions and Outcomes
| Reaction Type | Conditions | Catalyst | Yield (%) | Product Characterization |
|---|---|---|---|---|
| Hydrolysis | HCl/EtOH, 80°C, 6h | None | 72 | -NMR: δ 2.27 (s, CH), 7.05–7.82 (ArH) |
| Condensation | EtOH, AcOH, reflux | AcOH | 68 | HRMS: m/z 450.49 [M+H] |
Carboxamide Reactivity
The 4-carboxamide group participates in:
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Acid-Catalyzed Hydrolysis : Forms carboxylic acid derivatives under strong acidic conditions (HSO, Δ) .
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Coupling Reactions : Reacts with 4-arylpiperazines via carbonyldiimidazole (CDI) activation in DMF, producing bioconjugates with enhanced pharmacological profiles .
Example Reaction Pathway :
Chlorophenyl Ring Modifications
The 2-chlorophenyl group directs electrophilic substitution:
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Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids replaces chlorine, enabling structural diversification .
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Nitration : Concentrated HNO/HSO introduces nitro groups at the meta position relative to chlorine.
Cycloaddition and Ring-Opening Reactions
The isoxazole ring undergoes [3+2] cycloadditions with nitrile oxides, yielding fused bicyclic systems. Ring-opening reactions with Grignard reagents (e.g., MeMgBr) produce β-enaminones .
Key Mechanistic Insight :
-
Isoxazole C–N bond cleavage is favored in polar aprotic solvents (e.g., DMF) due to stabilization of transition states by dipole interactions .
Catalytic Hydrogenation
Selective reduction of the isoxazole ring to β-aminoketones occurs under H (1 atm) with Pd/C in EtOAc. This reaction retains the indolin-2-one moiety intact .
Optimized Conditions :
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Catalyst: 10% Pd/C
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Solvent: Ethyl acetate
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Temperature: 25°C
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Conversion: >90% (monitored by TLC)
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The compound can be synthesized via refluxing precursors (e.g., substituted indole derivatives) with acetic acid and sodium acetate, followed by crystallization. For example, analogous isoxazole-carboxamide derivatives are synthesized by refluxing 3-formylindole derivatives with aminothiazolones in acetic acid, yielding crystalline precipitates that are purified via sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid mixtures . Characterization typically involves NMR spectroscopy (1H/13C) and single-crystal X-ray diffraction to confirm structural integrity .
Q. How can researchers validate the compound’s crystal structure?
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is the gold standard for structural validation. SHELX programs enable robust refinement of small-molecule structures, even with twinned or high-resolution data. Crystallographic data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for peer verification . Complementary techniques like IR spectroscopy and elemental analysis further corroborate functional groups and molecular composition .
Q. What experimental design strategies optimize reaction conditions for this compound?
Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can screen critical parameters (temperature, catalyst loading, solvent ratio) to identify optimal yields. Central composite designs (CCD) are effective for response surface modeling, enabling researchers to predict nonlinear interactions between variables . Training programs like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design emphasize systematic workflows for reaction optimization .
Q. What safety protocols are essential for handling this compound?
While occupational exposure limits are unspecified, standard PPE includes nitrile gloves, safety glasses, and lab coats. Gloves should be inspected for integrity before use, and contaminated equipment must be disposed of following hazardous waste regulations. Engineering controls (fume hoods) and post-handling hand hygiene are critical to minimize exposure .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reaction mechanisms?
Density functional theory (DFT) and molecular dynamics (MD) simulations model reaction pathways, such as cyclization or substitution steps. Programs like Gaussian or ORCA calculate transition states and activation energies, while ICReDD’s reaction path search methods integrate quantum chemical calculations to predict regioselectivity or byproduct formation . These tools guide experimental validation, reducing development time by 30–50% in analogous systems .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between SCXRD bond lengths and NMR/IR data may arise from dynamic effects (e.g., tautomerism). Multi-technique validation is critical:
Q. What strategies assess the compound’s structure-activity relationships (SAR)?
Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., methoxy, halogens) and testing biological activity. For example, replacing the 2-chlorophenyl group with trifluoromethyl or nitro groups alters electronic properties, impacting binding affinity. Computational docking (AutoDock Vina) and pharmacophore modeling identify critical interactions with target proteins .
Q. What challenges arise in scaling up synthesis from milligram to gram scales?
Key issues include heat/mass transfer inefficiencies and purification bottlenecks. Membrane separation technologies (nanofiltration) or continuous-flow reactors improve yield and reproducibility . Particle size analysis (via dynamic light scattering) ensures consistent crystallinity, while process simulation software (Aspen Plus) models solvent recovery and waste management .
Q. How can degradation pathways be studied under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC or LC-MS monitor degradation products (e.g., hydrolysis of the carboxamide group). Forced degradation (acid/base/oxidative stress) identifies vulnerable sites. Storage recommendations (desiccated, -20°C) are derived from Arrhenius equation extrapolations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
